molecular formula C24H50Na2O5S B010118 Sodium lauryl ether sulfate CAS No. 68585-34-2

Sodium lauryl ether sulfate

Cat. No.: B010118
CAS No.: 68585-34-2
M. Wt: 496.7 g/mol
InChI Key: SMVRDGHCVNAOIN-UHFFFAOYSA-L
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Preparation Methods

Lauryl ether sulfate sodium is synthesized through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil . The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, forming an ethoxylate. This ethoxylate is then converted into a half ester of sulfuric acid and neutralized with sodium hydroxide to produce lauryl ether sulfate sodium . The industrial production process typically involves the following steps:

Chemical Reactions Analysis

Lauryl ether sulfate sodium undergoes various chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Sodium lauryl ether sulfate (SLES) is a widely utilized anionic surfactant found in numerous personal care and cleaning products. Its biological activity is significant due to its effects on microbial communities, potential toxicity, and applications in various fields such as wastewater treatment and pharmaceuticals. This article provides an in-depth examination of the biological activity of SLES, supported by research findings, data tables, and case studies.

SLES is derived from lauryl alcohol through ethoxylation and subsequent sulfation. Its molecular structure allows it to function effectively as a surfactant, lowering the surface tension of water and enhancing solubility of hydrophobic compounds. The general formula for SLES can be represented as:

C12H25(OCH2CH2)nOSO3Na\text{C}_{12}\text{H}_{25}(\text{OCH}_2\text{CH}_2)_n\text{OSO}_3\text{Na}

where nn represents the average number of ethylene oxide units.

Microbial Degradation of SLES

Research indicates that SLES can be degraded by specific bacterial strains under both aerobic and anaerobic conditions. A study demonstrated that under denitrifying conditions, strains such as Pseudomonas stutzeri and Aeromonas hydrophila effectively degraded concentrations of SLES ranging from 50 mg L1^{-1} to 1000 mg L1^{-1}. Notably, strain S11 was able to degrade 500 mg L1^{-1} SLES in less than one day, showcasing its potential for bioremediation in wastewater treatment processes .

Table 1: Bacterial Strains and Their SLES Degradation Rates

Bacterial StrainSLES Concentration (mg L1^{-1})Degradation Time (days)
Pseudomonas stutzeri500< 1
Aeromonas hydrophila500> 6
Pseudomonas nitroreducens1000< 1

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of SLES. In dermal toxicity studies involving Swiss mice, no significant adverse effects were observed at concentrations up to 5% applied twice weekly . However, irritation studies revealed that concentrations above 5% could induce mild to severe skin irritation in animal models .

Table 2: Skin Irritation Responses to SLES Concentrations

Concentration (%)Irritation Severity
5 - 5.6No irritation
6 - 26Mild erythema
15 - 30Severe irritation

Applications in Pharmaceuticals

SLES has been investigated for its potential use in pharmaceutical formulations, particularly as a microbicide. A study highlighted its ability to inhibit human sperm motility in vitro, suggesting possible contraceptive applications . Furthermore, formulations containing SLES demonstrated compatibility with latex condoms, indicating its potential utility in reproductive health products.

Case Studies on Environmental Impact

The environmental implications of SLES are significant due to its widespread use and persistence in wastewater systems. A study focusing on the degradation pathways of SLES revealed that while aerobic degradation is well understood, the mechanisms involved in anoxic environments remain less explored. The presence of sulfate ions was identified as a key indicator of successful degradation processes .

Properties

IUPAC Name

disodium;1-dodecoxydodecane;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVRDGHCVNAOIN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50Na2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68585-34-2
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16, ethoxylated, sulfates, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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